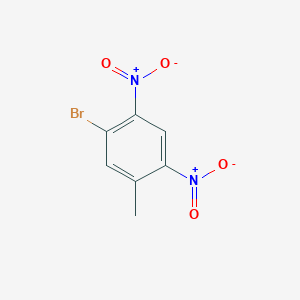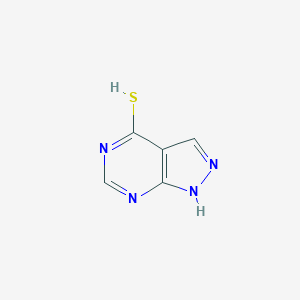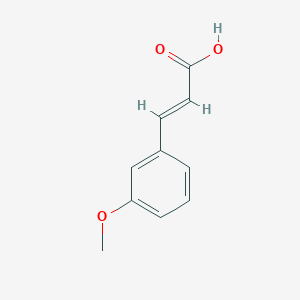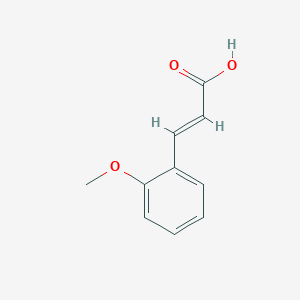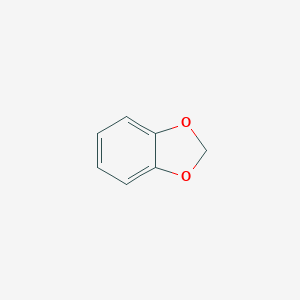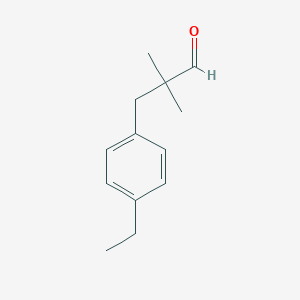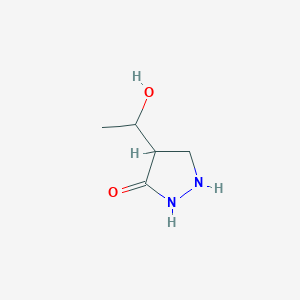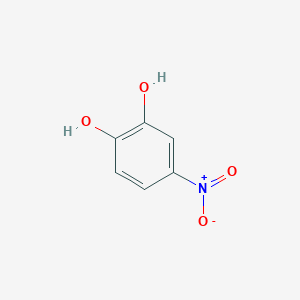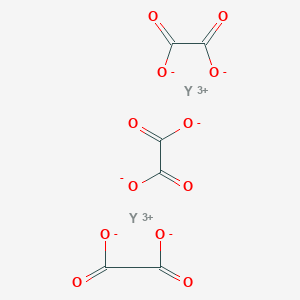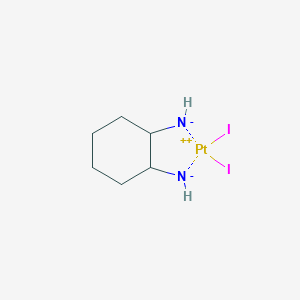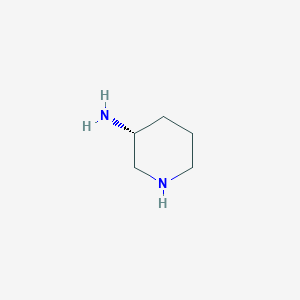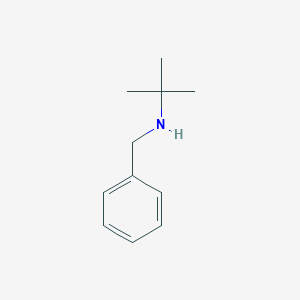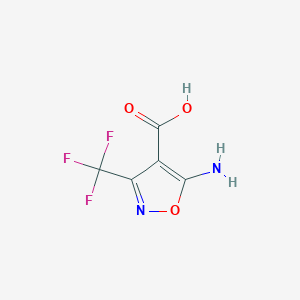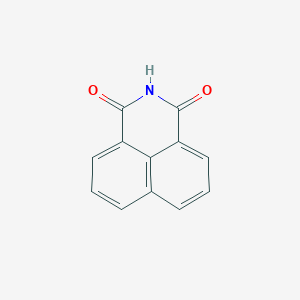
1,8-Naphthalimide
Overview
Description
1,8-Naphthalimide is a classical dye and fluorophore that has been widely used in analytical chemistry, materials chemistry, and biochemistry fields . It is known for its excellent photostability, good structural flexibility, high fluorescence quantum yield, and large Stokes shift . It is a useful material for utilization in phosphorescence dye doped organic light emitting diodes (OLEDs), hole blocking, and electron-conducting material .
Synthesis Analysis
1,8-Naphthalimide derivatives have been synthesized via an aromatic nucleophilic substitution reaction . For instance, a novel 1,8-naphthalimide fluorescent probe containing 2-thiopheneethylamine moiety was designed and synthesized for analyzing the composition of N,N-dimethylformamide (DMF)/deionized water (H2O) mixtures .Molecular Structure Analysis
The molecular structure of 1,8-Naphthalimide is characterized by a naphthalene ring with imide substitutions at the 1 and 8 positions . The molecular weight is 197.19 and the empirical formula is C12H7NO2 .Chemical Reactions Analysis
1,8-Naphthalimide undergoes various chemical reactions. For instance, it can generate semi-stable radical anion species by photo-induced electron transfer from a carboxy group . It also participates in coordination chemistry, leading to the formation of supramolecular metallogels .Physical And Chemical Properties Analysis
1,8-Naphthalimide is an off-white to white solid . It has a melting point of 299-300 °C . It is known for its photostability, structural flexibility, high fluorescence quantum yield, and large Stokes shift .Scientific Research Applications
Organic Electronics
Field
This application falls under the field of
Application Summary
1,8-Naphthalimide derivatives have been used in organic electronics . These compounds have shown essential properties for their further use .
Methods of Application
The specific methods of application or experimental procedures in this field are not detailed in the available resources.
Results or Outcomes
The outcomes of these applications are not explicitly mentioned in the available resources.
Ion Detection
Field
This application is in the field of
Application Summary
1,8-Naphthalimide derivatives have been used for detecting ions . They have been utilized as ion probes .
Results or Outcomes
Biological Activity
Application Summary
1,8-Naphthalimide derivatives have been used as biologically active compounds . They have been widely used as fluorescent probes for medical and biological purposes .
Results or Outcomes
Cellular Imaging
Application Summary
1,8-Naphthalimide derivatives have been used for cellular imaging . They have been widely used as fluorescent cell markers .
Results or Outcomes
Optoelectronic Devices
Application Summary
1,8-Naphthalimide derivatives have been used in optoelectronic devices . Their rich photophysical properties enable them to function as prime molecular entities for use in these devices .
Results or Outcomes
Sequential Recognition of Cu2+ and H2PO4−
Application Summary
1,8-Naphthalimide derivatives have been used as a fluorescent probe for sequential recognition of Cu2+ and H2PO4− .
Results or Outcomes
Red Emission Fluorescent Molecules
Application Summary
1,8-Naphthalimide derivatives have been used as fluorescent molecules in biological, chemical, and medical fields . They typically display a fluorescence emission wavelength in the range of 350 – 550 nm . However, certain derivatives have been synthesized that show a long emission wavelength around 600 nm and high solubility in polar solvents .
Methods of Application
These derivatives have been synthesized via an aromatic nucleophilic substitution reaction . Their photophysical properties have been investigated in various media (water, MeOH, MeCN, DMSO, EtOAc, and THF) .
Results or Outcomes
These derivatives show the longest emission (624–629 nm) in water and the fluorescence intensity is not significantly varied in the range of pH 4–11 . These unique features, long emission wavelength, high solubility, and high stability in difference pH media, will allow these derivative to be used as excellent labeling reagents in the biological system .
Organic Light-Emitting Diodes (OLEDs)
Application Summary
1,8-Naphthalimide derivatives have been used as emissive materials in organic light-emitting diodes (OLEDs) . They demonstrate exceptional features such as mercury-free construction, wide viewing angle, superior color quality and captivating flexibility .
Results or Outcomes
Phosphorescence Dye Doped OLEDs
Application Summary
1,8-Naphthalimide is a useful material for utilization in phosphorescence dye doped organic light emitting diodes (OLEDs), hole blocking and electron-conducting material .
Results or Outcomes
Fluorescent Chemosensors
Application Summary
1,8-Naphthalimide derivatives have been widely used to prepare fluorescence chemosensors . These chemosensors possess high selectivity and sensitivity to detect target molecules, providing a non-invasive approach with a rapid response and low detection limit .
Results or Outcomes
Anticancer Research
Application Summary
Functionalized 1,8-Naphthalimide derivatives have attracted much attention due to their binding capability to DNA and exhibiting anticancer activities along with high stability under physiological conditions .
Results or Outcomes
Solar Energy Collectors
Application Summary
1,8-Naphthalimide derivatives have been used as labeling reagents, solar energy collectors .
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13-11/h1-6H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHABGPPCLHLLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)NC(=O)C3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044731 | |
| Record name | 1H-Benzo[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Naphthalimide | |
CAS RN |
81-83-4 | |
| Record name | Naphthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Naphthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Benzo[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-1,8-dicarboximide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAPHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI0TV19GBN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


